molecular formula C18H11N3O2 B1663769 Luotonin F CAS No. 244616-85-1

Luotonin F

Cat. No.: B1663769
CAS No.: 244616-85-1
M. Wt: 301.3 g/mol
InChI Key: HSEIGGKZBVNIDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Biochemical Pathways

The primary biochemical pathway affected by Luotonin F is the DNA replication and transcription process. By stabilizing the Topo I-DNA complex, this compound disrupts the normal function of Topo I, leading to DNA damage and the activation of cell death pathways .

Pharmacokinetics

Its solubility in dmso and dimethyl formamide suggests that it may have good bioavailability

Result of Action

The primary result of this compound’s action is cytotoxicity against cancer cells. It has shown promising cytotoxicity against leukemia P-388 cells, with an IC50 value of 2.3 μg/ml . This cytotoxic effect is likely due to the DNA damage caused by the stabilization of the Topo I-DNA complex .

Biochemical Analysis

Biochemical Properties

Luotonin F plays a crucial role in biochemical reactions by interacting with several key biomolecules. It has been shown to stabilize the DNA-topoisomerase I-DNA complex, thereby inhibiting the enzyme’s activity . This interaction prevents the relaxation of supercoiled DNA, which is essential for DNA replication and transcription. Additionally, this compound demonstrates cytotoxicity against leukemia P-388 cells with an IC50 value of 2.3 µM . The compound’s ability to stabilize the DNA-topoisomerase I-DNA complex is a critical aspect of its biochemical properties.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, particularly leukemia P-388 cells, it induces cytotoxicity by stabilizing the DNA-topoisomerase I-DNA complex . This stabilization leads to the accumulation of DNA breaks, ultimately triggering cell death. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by interfering with DNA replication and transcription processes . These effects highlight the compound’s potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the DNA-topoisomerase I-DNA complex. By stabilizing this complex, this compound inhibits the enzyme’s activity, preventing the relaxation of supercoiled DNA . This inhibition results in the accumulation of DNA breaks, which disrupts DNA replication and transcription, leading to cell death. Additionally, this compound may interact with other biomolecules, such as proteins involved in DNA repair pathways, further enhancing its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its cytotoxic activity over extended periods, with minimal degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained cytotoxic effects, indicating its potential for prolonged therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, this compound may induce toxic or adverse effects, including damage to healthy tissues . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, emphasizing the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its activity. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites contribute to this compound’s cytotoxic effects by enhancing its interaction with the DNA-topoisomerase I-DNA complex . Additionally, this compound may influence metabolic flux and metabolite levels, further impacting cellular function .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and accumulation in target cells . Once inside the cells, this compound localizes to the nucleus, where it exerts its cytotoxic effects by stabilizing the DNA-topoisomerase I-DNA complex . The compound’s distribution within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with the DNA-topoisomerase I-DNA complex . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . The nuclear localization of this compound is essential for its cytotoxic activity, as it allows the compound to effectively inhibit DNA replication and transcription processes .

Scientific Research Applications

Luotonin F has been extensively studied for its potential applications in various fields. In chemistry, it is used as a starting material for the synthesis of various analogues. In biology and medicine, this compound has shown promising cytotoxicity against leukemia P-388 cells by stabilizing the DNA topoisomerase I-DNA complex . This makes it a potential candidate for the development of anticancer drugs. In industry, this compound is used in the synthesis of various pharmaceutical compounds .

Properties

IUPAC Name

2-(quinoline-3-carbonyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O2/c22-16(12-9-11-5-1-3-7-14(11)19-10-12)17-20-15-8-4-2-6-13(15)18(23)21-17/h1-10H,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEIGGKZBVNIDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=NC4=CC=CC=C4C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347730
Record name Luotonin F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244616-85-1
Record name Luotonin F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Luotonin F
Reactant of Route 2
Luotonin F
Reactant of Route 3
Luotonin F
Reactant of Route 4
Luotonin F
Reactant of Route 5
Luotonin F
Reactant of Route 6
Luotonin F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.